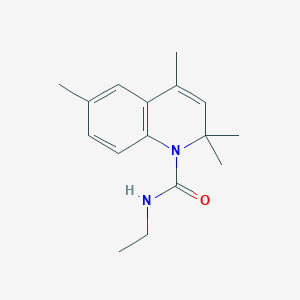![molecular formula C22H25FN2O6 B5129745 1-(4-fluorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5129745.png)
1-(4-fluorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate, commonly known as FMPA, is a chemical compound that has been studied for its potential use in scientific research. FMPA belongs to the class of piperazine derivatives and has been found to have various biochemical and physiological effects.
作用機序
The exact mechanism of action of FMPA is not fully understood. However, it has been found to affect various neurotransmitter systems in the brain, including the GABAergic, serotonergic, and noradrenergic systems. FMPA has been found to modulate the activity of these neurotransmitter systems, leading to its observed biochemical and physiological effects.
Biochemical and Physiological Effects:
FMPA has been found to have various biochemical and physiological effects. It has been found to increase the levels of GABA and serotonin in the brain, leading to its anxiolytic and antidepressant properties. FMPA has also been found to modulate the activity of the noradrenergic system, leading to its potential use in the treatment of neuropathic pain. In addition, FMPA has been found to have anticonvulsant properties, possibly through its modulation of the GABAergic system.
実験室実験の利点と制限
FMPA has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to have a high degree of purity. FMPA has also been found to have low toxicity, making it a safe compound to use in lab experiments. However, there are also some limitations to the use of FMPA in lab experiments. Its exact mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.
将来の方向性
There are several future directions for the study of FMPA. One potential direction is to further investigate its potential use in the treatment of drug addiction and withdrawal symptoms. Another direction is to investigate its potential use in the treatment of other neurological disorders, such as epilepsy and Parkinson's disease. In addition, further research is needed to fully understand the mechanism of action of FMPA and its effects on different neurotransmitter systems in the brain.
Conclusion:
In conclusion, FMPA is a chemical compound that has been studied for its potential use in scientific research. It has been found to have various biochemical and physiological effects, including anticonvulsant, anxiolytic, and antidepressant properties. FMPA has potential use in the treatment of neuropathic pain, drug addiction, and withdrawal symptoms. Further research is needed to fully understand the mechanism of action of FMPA and its potential uses in different neurological disorders.
合成法
The synthesis of FMPA involves the reaction of piperazine with 4-fluorobenzyl chloride and 3-methylphenoxyacetic acid. The resulting compound is then converted to its oxalate salt form. The synthesis of FMPA has been reported in various research articles and can be performed using standard laboratory techniques.
科学的研究の応用
FMPA has been studied for its potential use in various scientific research applications. It has been found to have anticonvulsant, anxiolytic, and antidepressant properties. FMPA has also been studied for its potential use in the treatment of neuropathic pain and as an analgesic. In addition, FMPA has been found to have potential use in the treatment of drug addiction and withdrawal symptoms.
特性
IUPAC Name |
1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2.C2H2O4/c1-16-3-2-4-19(13-16)25-15-20(24)23-11-9-22(10-12-23)14-17-5-7-18(21)8-6-17;3-1(4)2(5)6/h2-8,13H,9-12,14-15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYKGXRKAFRQKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone;oxalic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R*,3R*)-3-(dimethylamino)-1'-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5129665.png)
![N-butyl-5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B5129668.png)
![N-[2-(4-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine](/img/structure/B5129675.png)
![3-(benzylthio)-6-(5-bromo-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5129682.png)
![N-cyclopentyl-2-(3,5-dimethyl-4-isoxazolyl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)acetamide](/img/structure/B5129686.png)
![2-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5129694.png)
![3-chloro-N-[1-(2-furyl)ethyl]-N-2-pyridinyl-1-benzothiophene-2-carboxamide](/img/structure/B5129701.png)
![[3-(1-naphthyloxy)propyl]hydrazine](/img/structure/B5129703.png)
![N-(4-methoxyphenyl)-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5129712.png)
![3-chloro-N-(3,4-dimethoxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5129724.png)
![N~2~-benzyl-N~1~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5129732.png)
![4-tert-butyl-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5129735.png)

![N-[1-(2,5-dimethoxyphenyl)ethyl]-3-phenylpropanamide](/img/structure/B5129758.png)